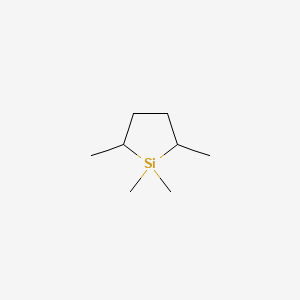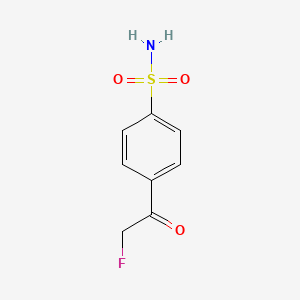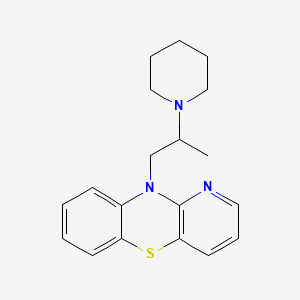
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a piperidine ring, a pyridine ring, and a benzothiazine ring, making it a unique and potentially valuable compound in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Formation of the Pyridine Ring: The pyridine ring can be introduced through condensation reactions involving aldehydes or ketones.
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through reactions involving thiourea and appropriate aromatic compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine would involve its interaction with specific molecular targets. This might include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Pyrido(3,2-b)(1,4)benzothiazine: Lacks the piperidinopropyl group.
2-Piperidinopropylbenzothiazine: Lacks the pyridine ring.
Piperidinopropylpyridine: Lacks the benzothiazine ring.
Uniqueness
10-(2-Piperidinopropyl)-10H-pyrido(3,2-b)(1,4)benzothiazine is unique due to its specific combination of three different ring structures, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
67465-80-9 |
|---|---|
Formule moléculaire |
C19H23N3S |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
10-(2-piperidin-1-ylpropyl)pyrido[3,2-b][1,4]benzothiazine |
InChI |
InChI=1S/C19H23N3S/c1-15(21-12-5-2-6-13-21)14-22-16-8-3-4-9-17(16)23-18-10-7-11-20-19(18)22/h3-4,7-11,15H,2,5-6,12-14H2,1H3 |
Clé InChI |
SFOIYGRFPPJSRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


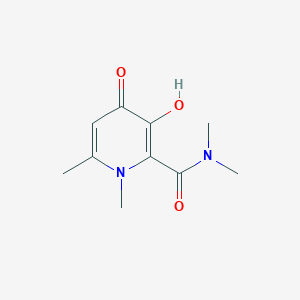

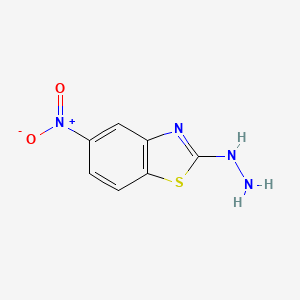
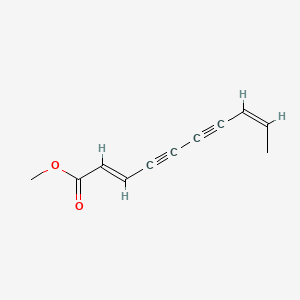
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
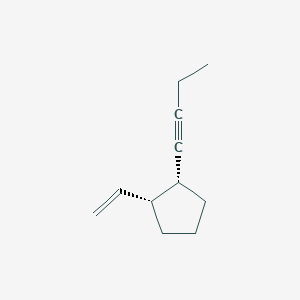

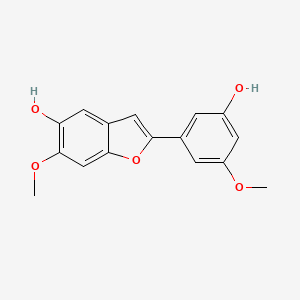
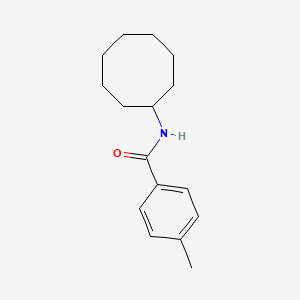
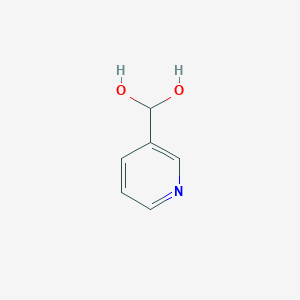
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
